molecular formula C15H9ClN4O3S B2799088 5-chloro-2-nitro-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]benzamide CAS No. 476317-53-0

5-chloro-2-nitro-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]benzamide

Cat. No.: B2799088
CAS No.: 476317-53-0
M. Wt: 360.77
InChI Key: XRZJXNXQFMTRMD-UHFFFAOYSA-N
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Description

5-Chloro-2-nitro-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]benzamide is a benzamide derivative featuring a thiazole ring substituted with a pyridinyl group and a nitro-functionalized benzamide moiety. The pyridinyl-thiazole core could improve solubility or target engagement compared to simpler thiazole derivatives.

Properties

IUPAC Name

5-chloro-2-nitro-N-(4-pyridin-2-yl-1,3-thiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9ClN4O3S/c16-9-4-5-13(20(22)23)10(7-9)14(21)19-15-18-12(8-24-15)11-3-1-2-6-17-11/h1-8H,(H,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRZJXNXQFMTRMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=CSC(=N2)NC(=O)C3=C(C=CC(=C3)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-2-nitro-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]benzamide typically involves multi-step organic reactions. One common route starts with the nitration of 5-chlorobenzamide to introduce the nitro group. This is followed by the formation of the thiazole ring through a cyclization reaction involving a pyridinyl-thioamide intermediate. The final step involves coupling the thiazole derivative with the nitrated benzamide under specific conditions, such as the presence of a base and a suitable solvent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of purification techniques such as crystallization and chromatography to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-chloro-2-nitro-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]benzamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.

    Cyclization: The thiazole ring can participate in further cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

    Cyclization: Reagents like phosphorus pentachloride (PCl5) or sulfur dichloride (SCl2) under controlled temperatures.

Major Products

    Reduction: 5-chloro-2-amino-N-(4-pyridin-2-yl-1,3-thiazol-2-yl)benzamide.

    Substitution: Various substituted benzamides depending on the nucleophile used.

    Cyclization: Complex heterocyclic compounds with potential biological activity.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its ability to inhibit specific enzymes or receptors involved in disease pathways.

    Industry: Used in the development of novel materials with unique properties, such as enhanced conductivity or stability.

Mechanism of Action

The mechanism of action of 5-chloro-2-nitro-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]benzamide involves its interaction with specific molecular targets. For example, it may inhibit enzymes by binding to their active sites, thereby blocking their activity. The nitro group can also undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

N-(5-Chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide

  • Structural Differences :
    • Benzamide substituents: 2,4-difluoro vs. 2-nitro-5-chloro.
    • Thiazole substituents: 5-chloro vs. 4-(pyridin-2-yl).
  • Synthesis : Both compounds involve coupling a benzoyl chloride with a thiazol-2-amine. However, the target compound requires a pyridinyl-substituted thiazole precursor, which may involve cross-coupling reactions (e.g., Suzuki-Miyaura) for pyridinyl introduction .
  • Crystal Packing: ’s compound forms centrosymmetric dimers via N–H···N hydrogen bonds, stabilized by C–H···F/O interactions.
  • Biological Relevance : The difluoro analog inhibits PFOR via amide anion conjugation, a mechanism likely shared by the nitro-substituted target compound. The nitro group could enhance redox activity, affecting potency or toxicity .

4-(Diethylsulfamoyl)-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide

  • Structural Differences :
    • Benzamide substituents: Diethylsulfamoyl vs. nitro-chloro.
    • Thiazole substituents: 4-nitrophenyl vs. pyridin-2-yl.
  • In contrast, the nitro group in the target compound may favor membrane permeability due to moderate lipophilicity .
  • Target Interactions : The 4-nitrophenyl group in ’s compound could engage in π-π stacking with aromatic residues in enzymes, whereas the pyridinyl group in the target compound might offer additional hydrogen-bonding or metal-coordination sites .

5-Chloro-2-nitro-N-(4-phenyl-1,3-thiazol-2-yl)benzamide

  • Structural Differences :
    • Thiazole substituents: Phenyl vs. pyridin-2-yl.
  • Electronic Effects : The pyridinyl group introduces a basic nitrogen, which may protonate under physiological conditions, enhancing solubility or altering binding kinetics compared to the purely hydrophobic phenyl group .
  • Synthetic Complexity : Introducing pyridinyl likely requires additional steps (e.g., metal-catalyzed coupling) compared to phenyl, affecting scalability .

Research Implications and Gaps

  • Mechanistic Studies : Direct evidence for the target compound’s enzyme inhibition or pharmacokinetics is lacking. Comparative studies with ’s PFOR-active analogs are needed.
  • Synthetic Optimization : Pyridinyl-thiazole synthesis (e.g., via cross-coupling) requires optimization for yield and purity, as inferred from ’s methods .
  • Solubility vs. Permeability : The nitro and pyridinyl groups create a balance between solubility (pyridinyl) and permeability (nitro), warranting formulation studies.

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